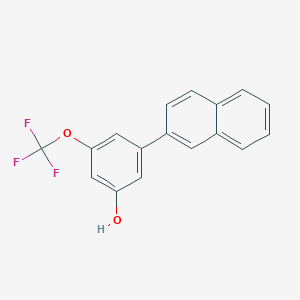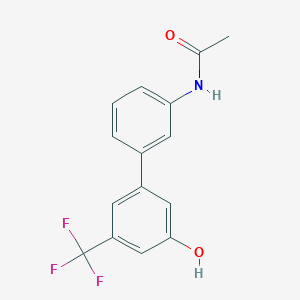
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is a phenolic compound that has been used in various scientific research applications. It is a white to off-white crystalline powder that has a melting point of about 129-131°C and a purity of 95%. 5-AP-3-TFP has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs.
Applications De Recherche Scientifique
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs. It has also been used to study the effects of environmental toxins on the human body.
Mécanisme D'action
The mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that it binds to certain proteins in the body and alters their function. This binding can lead to changes in biochemical and physiological processes, such as the production of various hormones and enzymes. In addition, 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% may also act as an antioxidant, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and hormones, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize and is easily purified. In addition, it is stable at room temperature and is not toxic. However, there are some limitations to its use. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short shelf life and can degrade over time.
Orientations Futures
For research include further study into the mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% and its effects on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%.
Méthodes De Synthèse
The synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is a two-step process that involves the reaction of 3-aminophenol with acetic acid and trifluoromethylbenzene. In the first step, 3-aminophenol is reacted with acetic acid to form the intermediate product, 3-acetylaminophenol. This intermediate product is then reacted with trifluoromethylbenzene to form 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out in the presence of a catalyst and at a temperature of about 100-150°C.
Propriétés
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)19-13-4-2-3-10(6-13)11-5-12(15(16,17)18)8-14(21)7-11/h2-8,21H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJSAGQNDKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686652 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261978-82-8 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




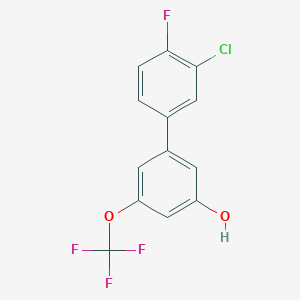


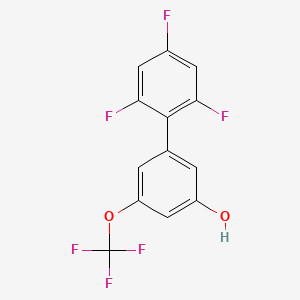
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
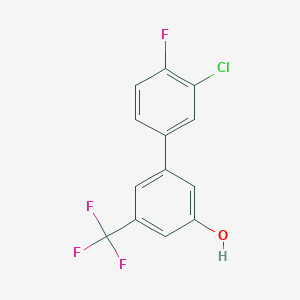
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)

